N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine
Description
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a cyclohexane ring
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S2/c1-13-7-9-16(10-8-13)24(21,22)12-14(2)18-15-5-4-6-17(11-15)23(3,19)20/h7-10,14-15,17-18H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMPKHSPCJTYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC2CCCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine typically involves multiple steps, starting with the preparation of the sulfonyl precursor. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with propan-2-amine under controlled conditions to form the intermediate sulfonamide. This intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is a common reagent for oxidation.
Reduction: Lithium aluminum hydride in anhydrous ether is often used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-4-methylbenzenesulfonamide
- 5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine
Uniqueness
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-3-methylsulfonylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexane ring with sulfonyl and methylsulfonyl groups makes it particularly versatile in various applications, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
